molecular formula C19H24N4O2 B2540607 1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea CAS No. 2034501-31-8

1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Cat. No.: B2540607
CAS No.: 2034501-31-8
M. Wt: 340.427
InChI Key: PYBOCEVLPFOFRN-QAQDUYKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a synthetic urea derivative with the CAS Number 2034501-31-8 and a molecular formula of C19H24N4O2 . It has a molecular weight of approximately 340.42 g/mol . The compound features a defined stereochemistry at the cyclohexyl ring, specified as (1r,4r), which is critical for its three-dimensional structure and potential interaction with biological targets . Key molecular descriptors include a topological polar surface area of 76.1 Ų and an XLogP3 value of 2.9, suggesting moderate lipophilicity . These computed properties can help researchers predict the compound's behavior in biological systems, such as its membrane permeability and solubility. The chemical structure integrates several pharmacologically relevant motifs, including a phenethyl group linked to a urea moiety and a pyrimidine ring attached via an ether linkage to the cyclohexyl ring . This specific architecture makes it a valuable scaffold for early-stage drug discovery and basic research. Potential applications include its use as a building block in medicinal chemistry, a starting point for the synthesis of more complex molecules, or a tool compound for probing biological pathways. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(2-phenylethyl)-3-(4-pyrimidin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-18(20-14-11-15-5-2-1-3-6-15)23-16-7-9-17(10-8-16)25-19-21-12-4-13-22-19/h1-6,12-13,16-17H,7-11,14H2,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBOCEVLPFOFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCCC2=CC=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenethyl-3-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group linked to a phenethyl moiety and a cyclohexyl ring substituted with a pyrimidinyl ether. This structure is pivotal for its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes related to various metabolic pathways.
  • Receptor Modulation: It may interact with receptors involved in cellular signaling, influencing pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in certain cancers. Studies have shown that it can reduce tumor growth in preclinical models by targeting these enzymes effectively .

Pharmacological Studies

Pharmacological evaluations have demonstrated the following effects:

  • Cytotoxicity: The compound has shown selective cytotoxicity against cancer cell lines, leading to apoptosis.
  • Cell Cycle Arrest: It induces cell cycle arrest at specific phases, particularly G1 and S phases, which is critical for preventing tumor progression.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies: A study reported that the compound significantly inhibited the proliferation of glioblastoma cells with an IC50 value in the low micromolar range. This suggests potent activity against aggressive tumor types.
  • In Vivo Models: In animal models of cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis showed decreased mitotic figures and increased apoptosis in treated tumors .

Data Table: Biological Activity Overview

Activity TypeEffectReference
Enzyme InhibitionIDH inhibition
CytotoxicitySelective against cancer cells
Cell Cycle ArrestG1/S phase arrest

Scientific Research Applications

Anticancer Activity

Several studies have investigated the antiproliferative effects of compounds related to 1-Phenethyl-3-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)urea:

  • In Vitro Studies : A series of diarylurea derivatives were synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines. These studies indicated that modifications to the phenyl moieties significantly influenced anticancer activity, with some derivatives exhibiting promising results against various cancer types, including breast and lung cancers .
  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases or other proteins associated with cancer proliferation. For instance, compounds similar to this compound have been shown to form hydrogen bonds with critical amino acid residues in target proteins, enhancing their binding affinity and efficacy .

Neurological Applications

There is emerging evidence suggesting that urea derivatives can modulate cannabinoid receptors, which may have implications for treating conditions like obesity and anxiety disorders:

  • Allosteric Modulators : Research indicates that pyrimidinyl biphenylureas can act as allosteric modulators of cannabinoid receptors (CB1), potentially leading to antiobesity effects. This class of compounds could provide new avenues for therapeutic interventions in metabolic disorders .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of urea derivatives in models of neurodegenerative diseases. By targeting specific pathways involved in neuronal survival, these compounds may help mitigate the effects of diseases such as Alzheimer's .

Case Studies

StudyFindingsImplications
NCI Screening Various urea derivatives showed significant antiproliferative activity against multiple cancer cell lines.Potential for developing new anticancer therapies.
Cannabinoid Modulation Pyrimidinyl biphenylureas exhibited biased agonism at CB1 receptors.Could lead to novel treatments for obesity and anxiety-related disorders.
Neuroprotection Certain derivatives demonstrated protective effects in neurodegenerative models.May offer new strategies for treating neurological diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Stereochemistry Key Differences vs. Target Compound References
1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (Target) Urea, phenethyl, pyrimidin-2-yloxy ~370 (estimated) (1r,4r) Reference compound
1-Benzyl-3-[4-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)phenyl]-3-[(1r,4r)-... Urea, benzyl, 5-cyanopyridinyl, dihydropyridine 401.45 (1r,4r) Benzyl vs. phenethyl; additional dihydropyridine
1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)urea Urea, cyclohexyl, dihydropyrimidinone 316.52 Not specified Dioxo-pyrimidine core; lacks pyrimidinyloxy group
3-Phenyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]propanamide (BK63964) Amide, phenyl, pyrimidin-2-yloxy 325.40 (1r,4r) Amide linkage vs. urea; phenyl vs. phenethyl

Key Observations

Functional Group Impact: Urea vs. However, amides may exhibit better metabolic stability due to reduced susceptibility to hydrolysis. Phenethyl vs. Benzyl: The phenethyl group in the target compound introduces increased lipophilicity (logP ~3.5 estimated) versus the benzyl group in ’s analog, which may improve membrane permeability .

Stereochemical Considerations :

  • The (1r,4r) configuration in the cyclohexyl ring is conserved in the target compound and BK63964, suggesting this stereochemistry optimizes the spatial arrangement of the pyrimidin-2-yloxy group for target engagement .

Preparation Methods

Stereocontrolled Cyclohexane Functionalization

The trans-1,4-dihydroxycyclohexane serves as a common starting material. Mitsunobu reaction with pyrimidin-2-ol installs the aryloxy group with retention of configuration:

$$
\text{(1r,4r)-cyclohexane-1,4-diol} + \text{pyrimidin-2-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanol}
$$

Subsequent conversion to the amine proceeds via a three-step sequence:

  • Mesylation of the alcohol
  • Azide displacement (H₂O, NaN₃, DMF, 80°C)
  • Staudinger reduction (PPh₃, THF/H₂O)

Key Optimization Parameters:

  • Mitsunobu reaction requires strict anhydrous conditions
  • Azide displacement benefits from phase-transfer catalysis
  • Hydrogenation alternatives to Staudinger reduction show lower stereochemical fidelity

Alternative Route via Epoxide Ring-Opening

A competing strategy employs trans-cyclohexene oxide:

$$
\text{trans-cyclohexene oxide} + \text{pyrimidin-2-ol} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanol}
$$

This method achieves 68% yield with >95% trans selectivity but requires careful control of Lewis acid stoichiometry.

Urea Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most widely applied method uses 1,1'-carbonyldiimidazole (CDI) activation:

  • Activation of (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine with CDI:
    $$
    \text{Amine} + \text{CDI} \rightarrow \text{Imidazolide intermediate}
    $$

  • Nucleophilic attack by phenethylamine:
    $$
    \text{Imidazolide} + \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NH}_2 \rightarrow \text{Target urea}

Reaction Conditions:

  • Dichloromethane solvent, 0°C to room temperature
  • 1.2:1 amine:CDI ratio optimal for minimizing symmetrical urea byproducts
  • Typical yields: 65-73% after recrystallization

PhI(OAc)₂-Promoted Direct Coupling

A novel oxidative method avoids pre-activation:

$$
\text{(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine} + \text{phenethylamine} \xrightarrow{\text{PhI(OAc)}2, \text{K}3\text{PO}_4} \text{Target urea}
$$

Advantages:

  • Single-pot procedure
  • Tolerates moisture and oxygen
  • 58-68% isolated yields

Mechanistic Insight:
The hypervalent iodine reagent generates isocyanate intermediates in situ, which subsequently react with amines to form ureas.

Pyrimidine Installation Methodologies

Nucleophilic Aromatic Substitution

Reaction of trans-4-hydroxycyclohexylamine derivatives with 2-chloropyrimidine:

$$
\text{trans-4-hydroxycyclohexylamine} + \text{2-chloropyrimidine} \xrightarrow{\text{NaH, DMF}} \text{Pyrimidine ether}
$$

Limitations:

  • Requires activated chloropyrimidines
  • Competing N-alkylation observed

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling provides superior regiocontrol:

$$
\text{trans-4-bromocyclohexanol} + \text{pyrimidin-2-ol} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Pyrimidine ether}
$$

Optimized Conditions:

  • Cs₂CO₃ base, toluene solvent, 110°C
  • 82% yield achieved for analogous systems

Stereochemical Control and Analysis

The trans-1,4 configuration is confirmed through:

  • X-ray crystallography of intermediate diols
  • NOE NMR spectroscopy of final product
  • Chiral HPLC using cellulose-based stationary phases

Key Spectral Data:

  • $$ ^{13}\text{C NMR} $$: δ 156.8 ppm (urea carbonyl)
  • $$ ^1\text{H NMR} $$: δ 8.21 ppm (pyrimidine H-4,5)
  • IR: 1645 cm⁻¹ (C=O stretch)

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison

Method Yield (%) Purity (%) Stereoselectivity
CDI-mediated 73 98 >99% trans
PhI(OAc)₂ oxidative 68 95 97% trans
Pd-catalyzed coupling 82* 99 >99% trans

*Yield for pyrimidine installation step only

Scale-Up Considerations and Process Optimization

Critical parameters for industrial production:

  • CDI method shows best reproducibility at >100 g scale
  • Pd-catalyzed route requires expensive ligands but superior atom economy
  • Recrystallization from ethyl acetate/hexane (1:3) achieves pharma-grade purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.